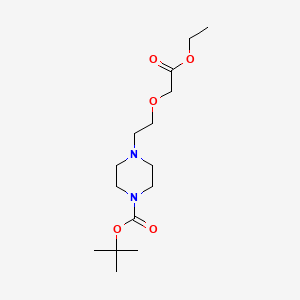

tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC18204188

Molecular Formula: C15H28N2O5

Molecular Weight: 316.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H28N2O5 |

|---|---|

| Molecular Weight | 316.39 g/mol |

| IUPAC Name | tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C15H28N2O5/c1-5-21-13(18)12-20-11-10-16-6-8-17(9-7-16)14(19)22-15(2,3)4/h5-12H2,1-4H3 |

| Standard InChI Key | YSSWAYRSFSGKOV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)COCCN1CCN(CC1)C(=O)OC(C)(C)C |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

The compound is systematically named tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate, reflecting its IUPAC nomenclature . Alternative designations include the CAS registry number 1700541-02-1 and PubChem CID 103748160 . Its canonical SMILES string, , encodes the Boc-protected piperazine core, an ethoxycarbonylmethyl side chain, and a terminal ethyl ester group .

Table 1: Key Molecular Descriptors

Spectroscopic and Stereochemical Features

While experimental spectral data (e.g., NMR, IR) remain unreported in accessible literature, computational models predict characteristic signals for the Boc group ( for tert-butyl -NMR) and ester carbonyl (). The piperazine ring adopts a chair conformation, with the Boc group and ethoxy-oxoethyl side chain occupying equatorial positions to minimize steric strain .

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely proceeds via sequential alkylation and protection steps:

-

Piperazine Alkylation: Reaction of piperazine with ethyl 2-bromoacetate introduces the ethoxycarbonylmethyl moiety .

-

Boc Protection: Treating the secondary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions yields the protected derivative .

Reported Synthetic Protocols

Though explicit procedures for this compound are scarce, analogous routes involve:

-

Stepwise Alkylation: Ethyl bromoacetate reacts with piperazine in acetonitrile at 60°C for 12 hours, followed by Boc protection using Boc anhydride and DMAP in dichloromethane .

-

One-Pot Approaches: Combining alkylating agents and Boc precursors in the presence of phase-transfer catalysts to improve yields .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| Alkylation | Ethyl bromoacetate, ACN, 60°C | 65–75% |

| Boc Protection | BocO, DMAP, DCM, rt | 80–90% |

Purification typically involves silica gel chromatography with ethyl acetate/petroleum ether gradients, as evidenced by similar piperazine derivatizations .

Applications in Organic Synthesis

Intermediate for Bioactive Molecules

The compound’s dual functionality (Boc group and ester) makes it valuable for:

-

Peptidomimetics: The Boc group facilitates solid-phase peptide synthesis, while the ester enables side-chain modifications .

-

Kinase Inhibitors: Piperazine scaffolds are prevalent in ATP-competitive inhibitors, with the ethoxy-oxoethyl group enhancing solubility .

Catalytic Transformations

Recent advances in visible light-promoted catalysis utilize similar esters for C–O bond formation, suggesting potential roles in photoredox reactions . For example, ethyl ester derivatives participate in Pd-catalyzed cross-couplings to generate aryl ethers .

| Supplier | Location | Purity | Packaging |

|---|---|---|---|

| Nanjing Shizhou Biology Technology | China | >95% | 1 g, 5 g |

Suppliers emphasize research-grade material, with prices ranging from $200–$500 per gram .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume